3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
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Overview
Description
“3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a triazole ring and a cyclopropyl group, may contribute to its distinctive chemical and biological properties.
Scientific Research Applications
Synthesis and Chemical Properties
- The development of TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines and azetidines demonstrates the versatility of these compounds in creating biologically significant molecules through simple thermolysis (Zhang et al., 2014).
Biological Applications and Studies
- The study on conformational properties of ascidiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues highlights the potential of azetidine-containing compounds in exploring substitutes for biologically active molecules, with specific interest in their cytotoxicity and structural stability (Asano et al., 2017).
- Synthesis of Azetidinone derivatives of 2-Amino-5-Nitrothiazole and their medicinal importance, showcasing the synthesis and characterization of compounds with potential antibacterial, antifungal, antitubercular, and anti-inflammatory activities, further underline the medicinal potential of azetidine derivatives (Samadhiya et al., 2013).
- The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains, illustrates the broad spectrum of potential applications of triazole derivatives in addressing microbial resistance (Pokhodylo et al., 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-3-2-4-13(7-11)17-16(22)20-8-14(9-20)21-10-15(18-19-21)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZZVVGKSXUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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